Cas no 72436-83-0 (2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid)

2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid
- 72436-83-0
- EN300-6729572
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- Inchi: 1S/C6H10O3/c1-3(7)4-2-5(4)6(8)9/h3-5,7H,2H2,1H3,(H,8,9)
- InChI Key: SVSWUJFENQZMSU-UHFFFAOYSA-N
- SMILES: OC(C)C1CC1C(=O)O
Computed Properties
- Exact Mass: 130.062994177g/mol
- Monoisotopic Mass: 130.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5Ų
- XLogP3: -0.1
2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6729572-1.0g |
2-(1-hydroxyethyl)cyclopropane-1-carboxylic acid |
72436-83-0 | 95.0% | 1.0g |
$1971.0 | 2025-03-13 | |
Enamine | EN300-6729572-2.5g |
2-(1-hydroxyethyl)cyclopropane-1-carboxylic acid |
72436-83-0 | 95.0% | 2.5g |
$3865.0 | 2025-03-13 | |
Aaron | AR028ORX-5g |
2-(1-hydroxyethyl)cyclopropane-1-carboxylicacid |
72436-83-0 | 95% | 5g |
$7889.00 | 2023-12-15 | |
Aaron | AR028ORX-2.5g |
2-(1-hydroxyethyl)cyclopropane-1-carboxylicacid |
72436-83-0 | 95% | 2.5g |
$5340.00 | 2023-12-15 | |
Aaron | AR028ORX-50mg |
2-(1-hydroxyethyl)cyclopropane-1-carboxylicacid |
72436-83-0 | 95% | 50mg |
$746.00 | 2023-12-15 | |
Enamine | EN300-6729572-0.1g |
2-(1-hydroxyethyl)cyclopropane-1-carboxylic acid |
72436-83-0 | 95.0% | 0.1g |
$684.0 | 2025-03-13 |
2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid Related Literature
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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4. Back matter
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
Additional information on 2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid
Introduction to 2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid (CAS No. 72436-83-0)
2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid, identified by the chemical compound code CAS No. 72436-83-0, is a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of cyclopropanecarboxylic acids, which are known for their unique structural properties and diverse biological activities. The presence of both hydroxyl and carboxylic acid functional groups in its molecular structure makes it a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules.
The chemical structure of 2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid consists of a cyclopropane ring substituted with a 1-hydroxyethyl group at the first position and a carboxylic acid moiety at the second position. This arrangement imparts specific reactivity and interaction potential with biological targets, making it a valuable scaffold for drug discovery. The cyclopropane ring itself is known to enhance the metabolic stability and binding affinity of molecules, while the hydroxyl and carboxylic acid groups provide opportunities for further functionalization and derivatization.
In recent years, there has been growing interest in 2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid due to its potential applications in medicinal chemistry. Researchers have been exploring its role as a precursor in the synthesis of novel therapeutic agents. For instance, studies have demonstrated its utility in the development of compounds with anti-inflammatory, anti-microbial, and anti-cancer properties. The ability to modify its structure allows chemists to fine-tune its pharmacological profile, making it an attractive candidate for further investigation.
One of the most compelling aspects of 2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid is its potential as a building block for more complex molecules. The cyclopropane ring is particularly interesting because it can engage in specific interactions with biological receptors due to its rigid three-membered cycle. This rigidity often leads to improved binding affinity compared to linear or branched aliphatic structures. Additionally, the presence of both hydroxyl and carboxylic acid groups provides multiple sites for chemical modification, enabling the creation of a wide range of derivatives with tailored biological activities.
Recent advancements in synthetic methodologies have further enhanced the accessibility of 2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid, making it more feasible for large-scale production and application in pharmaceutical research. Techniques such as catalytic hydrogenation, asymmetric synthesis, and polymer-assisted synthesis have been employed to optimize its production process. These methods not only improve yield but also allow for greater control over the stereochemistry of the final product, which is crucial for achieving desired biological effects.
The biological activity of 2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid has been extensively studied in various preclinical models. Research has shown that derivatives of this compound can modulate multiple signaling pathways involved in inflammation, cell proliferation, and apoptosis. For example, certain analogs have demonstrated potent anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid could serve as a lead compound for developing new therapeutic strategies against chronic inflammatory diseases.
Moreover, the compound has shown promise in anticancer research. Studies have indicated that modifications to its structure can enhance its ability to inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. For instance, derivatives with enhanced solubility or improved bioavailability have been synthesized to improve their delivery to tumor sites. These efforts are part of a broader trend toward developing more effective and targeted cancer therapies.
The role of 2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid in drug development is not limited to inflammation and cancer; it also holds potential in other therapeutic areas such as neurodegenerative diseases and infectious disorders. Researchers are exploring its interactions with neurological receptors and pathways that are implicated in conditions like Alzheimer's disease and Parkinson's disease. Additionally, its structural features make it a suitable candidate for developing novel antibiotics or antiviral agents against emerging infectious diseases.
In conclusion, 2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid (CAS No. 72436-83-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic chemistry, make it an invaluable tool for developing novel therapeutic agents. As research continues to uncover new applications and derivatives, this compound is poised to play an increasingly important role in addressing some of the most pressing challenges in medicine today.
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